molecular formula C18H20N2O2 B2883006 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol CAS No. 615279-91-9

1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B2883006
CAS No.: 615279-91-9
M. Wt: 296.37
InChI Key: CMXNSIFGFDYLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a complex organic compound that features a benzimidazole core linked to a 2-(2-methylphenoxy)ethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the 2-(2-methylphenoxy)ethyl group: This step involves the alkylation of the benzimidazole core with 2-(2-methylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.

    Introduction of the ethanol moiety: The final step involves the reduction of the intermediate compound to introduce the ethanol group, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include:

    Oxidation: 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetaldehyde or 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid.

    Reduction: Dihydro derivatives of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The benzimidazole core is known to bind to various proteins, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol: Similar structure but with a methanol moiety instead of ethanol.

    1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid: Similar structure but with an acetic acid moiety.

    1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetaldehyde: Similar structure but with an aldehyde moiety.

Uniqueness

1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-7-3-6-10-17(13)22-12-11-20-16-9-5-4-8-15(16)19-18(20)14(2)21/h3-10,14,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXNSIFGFDYLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.